Cetirizine D4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

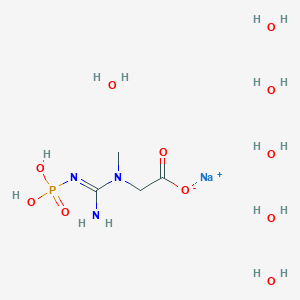

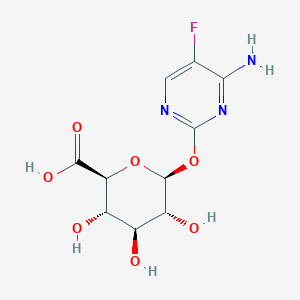

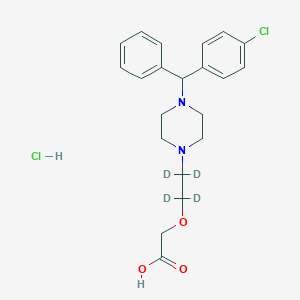

Cetirizine-d4 is a deuterium labeled Cetirizine. Cetirizine, a second-generation antihistamine and the carboxylated metabolite of hydroxyzine, is a specific, orally active and long-acting histamine H1-receptor antagonist . It has antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .

Synthesis Analysis

Cetirizine D4 can be quantified by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). The compound is isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 is used as an internal standard . The synthesis of cetirizine involves replacing the scaffold on the cetirizine moiety using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular formula of Cetirizine D4 is C21H27Cl3N2O3 .Chemical Reactions Analysis

A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for the quantification of cetirizine. The compound was isolated from human plasma by protein precipitation using acetonitrile. Cetirizine D4 was used as an internal standard .Physical And Chemical Properties Analysis

Cetirizine D4 has a molecular weight of 392.9 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 8 .Aplicaciones Científicas De Investigación

Quantification of Cetirizine using LC-MS/MS

“Cetirizine D4” is extensively used as an internal standard in the quantification of cetirizine . The compound is isolated from human plasma by protein precipitation using acetonitrile . A multiple reaction monitoring (MRM), positive ion electrospray ionization, LC/MS/MS method is described for this quantification .

Experimental Procedure: The chromatographic conditions are achieved using a C18 column and a combination of ammonium acetate, water, and methanol as the mobile phase . The MRMs for cetirizine are 389.26→165.16, 201.09, and for cetirizine d4, they are 393.09→165.15, 201.10 . Calibration curves are constructed by plotting the peak area ratios of the calibrators’ target MRM transition area to labeled internal standard target MRM transition area versus concentration .

This method provides a simple, rapid, and highly sensitive approach for the measurement of cetirizine, making “Cetirizine D4” a crucial component in this scientific research application .

Mecanismo De Acción

Target of Action

Cetirizine D4, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . The H1 receptor plays a crucial role in allergic reactions, and its inhibition can alleviate symptoms of allergies.

Mode of Action

Cetirizine D4 exerts its effects by selectively inhibiting peripheral H1 receptors . This inhibition prevents histamine, a compound involved in local immune responses, from binding to these receptors and triggering allergic reactions .

Biochemical Pathways

The primary biochemical pathway affected by Cetirizine D4 is the histamine pathway. By blocking the H1 receptor, Cetirizine D4 prevents histamine from exerting its effects, which include vasodilation, bronchoconstriction, and promotion of immune cell activity . This results in the alleviation of allergy symptoms.

Pharmacokinetics

Cetirizine is minimally metabolized and has an elimination half-life of approximately 8 hours . It is also 91% protein-bound and has a small volume of distribution . The pharmacokinetics of Cetirizine have been found to increase linearly with dose across a range of 5 to 60 mg .

Result of Action

The molecular and cellular effects of Cetirizine D4’s action primarily involve the reduction of allergy symptoms. By blocking the H1 receptor, Cetirizine D4 prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cetirizine D4. For instance, in a study conducted in an environmental exposure unit, Cetirizine 10 mg/day was found to be significantly more effective than loratadine 10 mg/day in treating the symptoms of seasonal allergic rhinitis . This suggests that the drug’s efficacy can vary depending on the allergen load in the environment.

Safety and Hazards

Direcciones Futuras

Cetirizine, including its D4 variant, has been safely used over-the-counter for many years. In 2019, IV cetirizine was approved for the treatment of acute urticaria. This approval has led to a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Future research may focus on the development of clinically advantageous H1 antihistamines with the aid of molecular techniques .

Propiedades

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/i14D2,15D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSPGNDCPOVPBA-AKJKYJKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2070015-27-7 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070015-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What analytical technique is used to quantify Cetirizine in the study?

A1: The study utilizes High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) for Cetirizine quantification. [] This technique is highly sensitive and specific, making it suitable for accurately measuring drug concentrations in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[carbamimidoyl(methyl)amino]acetate;dihydrogen phosphate;tetrahydrate](/img/structure/B602361.png)